3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid
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Overview
Description
3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that features a thiazolane ring, a tert-butoxycarbonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a thiol and an appropriate halide or sulfonate ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is typically introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to achieve more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxycarbonyl)-2-phenyl-1,3-thiazolane-4-carboxylic acid: Similar structure but lacks the chlorophenyl group.
2-(4-Chlorophenyl)-1,3-thiazolane-4-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.
Uniqueness
3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and chlorophenyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it particularly versatile for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-15(2,3)21-14(20)17-11(13(18)19)8-22-12(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPXTHCXZFQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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